5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-[[(5-bromofuran-2-yl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-3-2-8(15-9)6-12-5-7-1-4-10(14)13-7/h2-3,7,12H,1,4-6H2,(H,13,14) |
InChI Key |
ZNAIULXLVUPHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one typically involves a multi-step approach:
- Preparation of the 5-bromofuran-2-ylmethylamine intermediate.
- Reaction of this amine with a suitable pyrrolidin-2-one derivative bearing a reactive site at the 5-position.
- Formation of the aminomethyl linkage via nucleophilic substitution or reductive amination.
This strategy is consistent with synthetic routes used for related compounds such as 5-(((5-nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one, where an amine-substituted heteroaromatic ring is linked to the pyrrolidinone core through an aminomethyl bridge.
Preparation of 5-Bromofuran-2-ylmethylamine
Although direct literature on 5-bromofuran-2-ylmethylamine synthesis is limited, analogs such as 5-bromo-2-methylpyridine (5-bromo-2-picoline) have well-documented preparation methods which can be adapted for the bromofuran system due to similar brominated heteroaromatic chemistry.
A representative industrial method for preparing brominated heteroaryl methylamines involves:
- Halogenation of the heteroaromatic ring : For example, bromination of furan derivatives to yield 5-bromofuran-2-carboxaldehyde or 5-bromofuran-2-methyl intermediates.
- Conversion of methyl or aldehyde groups to amines : This can be achieved through nitrile formation followed by catalytic hydrogenation or via reductive amination of the aldehyde.
Patent CN101560183B describes an efficient method for preparing 5-bromo-2-methylpyridine involving condensation, hydrogenation, and bromination steps with high yields and mild conditions. Similar principles can be applied to the bromofuran system, adjusting reagents and conditions accordingly.
Coupling with Pyrrolidin-2-one
The key step involves linking the 5-bromofuran-2-ylmethylamine to the pyrrolidin-2-one at the 5-position via an aminomethyl bridge. Literature on analogous compounds suggests the following approaches:
- Reductive amination : Reacting 5-bromofuran-2-carboxaldehyde with 5-aminomethylpyrrolidin-2-one under reducing conditions (e.g., NaBH3CN) to form the desired secondary amine linkage.
- Nucleophilic substitution : Using 5-(chloromethyl)pyrrolidin-2-one or similar activated intermediates reacting with 5-bromofuran-2-ylmethylamine in the presence of a base in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions and Optimization
- Solvents : Aprotic polar solvents like DMF or DMSO are preferred to solubilize both reactants and facilitate nucleophilic substitution.
- Bases : Potassium carbonate or sodium hydride are commonly used to deprotonate amines and promote substitution.
- Temperature : Elevated temperatures (60–120 °C) are often required to drive the reaction to completion.
- Catalysts : In reductive amination, catalysts such as palladium on carbon (Pd/C) with hydrogen or chemical reductants like sodium cyanoborohydride are employed.
One-Pot and Continuous Flow Approaches
Recent advances in pyrrolidin-2-one synthesis emphasize one-pot operations combining cyclization, substitution, and deprotection steps to improve yield and reduce purification steps. Continuous flow reactors can also be adapted for scale-up, enhancing safety and control over reaction parameters.
Summary of Preparation Steps and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of furan derivative | Bromine or N-bromosuccinimide (NBS), solvent like acetonitrile, 0–25 °C | Selective bromination at 5-position |
| 2 | Conversion to bromofuran-2-ylmethylamine | Reduction of nitrile or reductive amination of aldehyde intermediate; Pd/C catalyst, H2, or NaBH3CN | High purity amine intermediate |
| 3 | Preparation of activated pyrrolidin-2-one intermediate | 5-(chloromethyl)pyrrolidin-2-one or equivalent | Prepared via chloromethylation or related methods |
| 4 | Coupling reaction | 5-bromofuran-2-ylmethylamine + activated pyrrolidin-2-one, K2CO3 or NaH, DMF/DMSO, 80–100 °C | Aminomethyl bridge formation |
| 5 | Purification | Chromatography or recrystallization | Removal of unreacted starting materials and by-products |
Analytical Characterization Techniques
To confirm the successful synthesis and purity of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one, the following techniques are recommended:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR to verify chemical shifts corresponding to pyrrolidinone ring, bromofuran moiety, and aminomethyl linkage.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and elemental composition.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of functional groups, such as carbonyl stretch (~1700 cm⁻¹) and amine N-H stretches.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, aiming for >95% purity.
- Elemental Analysis : For empirical formula confirmation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions used but can include various substituted pyrrolidinones and furan derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to the presence of the pyrrolidinone ring.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues of Pyrrolidin-2-one Derivatives
The table below compares key structural and physicochemical properties of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one with related compounds:
Pharmacological Potential
- Kinase Inhibition : Pyrrolidin-2-one derivatives with aromatic substituents, such as those in , show inhibitory activity against adaptor-associated kinase 1 (AAK1), a target for neuropathic pain. The bromofuran group in the target compound may mimic phenyl or pyridyl moieties in kinase-binding pockets .
- Antimicrobial Activity : Furan derivatives (e.g., ) exhibit antifungal properties. The bromine atom in the target compound could enhance lipid membrane penetration, a common trait in halogenated antimicrobials.
Biological Activity
5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one is , with a molecular weight of approximately 349.22 g/mol. The structure features a pyrrolidinone ring, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of the p300/CBP bromodomain, which plays a crucial role in transcriptional regulation associated with various cancers. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on tumor cell proliferation, with IC50 values comparable to leading compounds in clinical trials .
Table 1: Inhibitory Activity Against p300/CBP Bromodomain
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| B4 (derivative) | 0.060 | Various tumor lines |
| A1 (lead compound) | 0.064 | Various tumor lines |
The high cell permeability of derivative B4 suggests it could be more effective than its predecessors due to reduced efflux rates, making it a promising candidate for further development .
Neuroprotective Effects
In addition to its anticancer properties, preliminary research indicates that compounds similar to 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one may exhibit neuroprotective effects. The structure's ability to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one involves several steps, including the formation of the pyrrolidinone core and the introduction of the bromofuran moiety. The synthetic pathway often explores various reaction conditions to optimize yield and purity.
Table 2: Synthetic Pathways for Related Compounds
| Compound Name | Synthesis Steps | Yield (%) |
|---|---|---|
| B4 | Multi-step synthesis involving bromination and amination | ~50% |
| A1 | Direct derivation from oleanolic acid | ~45% |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Inhibition of Tumor Growth : A study demonstrated that derivative B4 significantly reduced tumor growth in xenograft models compared to controls. This was attributed to its mechanism of inhibiting c-Myc expression and reducing H3K27 acetylation levels .
- Neuroprotective Assays : In vitro assays showed that related compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .
Q & A
Q. What are the recommended synthetic routes for 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including bromination of furan derivatives, nucleophilic substitution, and cyclization. For example, a brominated furan intermediate (e.g., 5-bromofuran-2-yl) is functionalized with a methylamino group, followed by coupling to a pyrrolidinone scaffold. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for facilitating nucleophilic substitutions .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct formation .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve coupling efficiency in amination steps .
Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 45–70% depending on purification methods .
Q. How is the structural integrity of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one validated post-synthesis?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the bromofuran methyl group (δ 6.2–6.5 ppm for furan protons) and pyrrolidinone carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₄BrN₂O₂: 309.02) .
- X-ray crystallography : Resolves spatial conformation, particularly the orientation of the bromofuran moiety relative to the pyrrolidinone ring .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Compounds with brominated furan and pyrrolidinone motifs exhibit:
- Antimicrobial activity : MIC values ≤ 8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Anticancer potential : IC₅₀ values of 10–50 µM in vitro against breast cancer cell lines (e.g., MCF-7) via kinase inhibition .
These findings suggest similar mechanisms for the target compound, though specific assays are required.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one?
SAR analysis focuses on:
- Bromine substitution : Replacing bromine with other halogens (e.g., Cl, I) alters lipophilicity and target binding .
- Pyrrolidinone modifications : Introducing methyl groups at the 3-position enhances metabolic stability .
- Amino linker flexibility : Adjusting the methylene spacer length (e.g., –CH₂– vs. –CH₂CH₂–) impacts conformational freedom and receptor interactions .
Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or PARP .
Q. What experimental strategies resolve contradictions in pharmacological data across studies?
Discrepancies in IC₅₀ or MIC values may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell line authentication .
- Compound purity : Verify >95% purity via HPLC and quantify residual solvents (e.g., DMSO) .
- Pharmacokinetic factors : Assess plasma protein binding and metabolic stability in hepatocyte models to contextualize in vitro results .
Q. How can computational chemistry predict the environmental fate or toxicity of this compound?
- ADMET prediction : Tools like SwissADME evaluate LogP (predicted ~2.1), suggesting moderate bioavailability but potential CNS penetration .
- Ecotoxicity modeling : EPI Suite estimates biodegradability (e.g., BIOWIN 3.1 score) and bioaccumulation factors to assess environmental risks .
Experimental validation via Daphnia magna acute toxicity assays is recommended for regulatory compliance .
Q. What methodologies are critical for studying metabolic pathways of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one in vivo?
- Radiolabeling : Incorporate ¹⁴C at the methylamino group to track metabolites in rodent models .
- LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in plasma and urine .
- CYP enzyme inhibition assays : Determine if the compound inhibits CYP3A4 or CYP2D6, which could drive drug-drug interactions .
Methodological Notes
- Data Reproducibility : Cross-validate synthetic steps using alternative routes (e.g., Ullmann coupling vs. Buchwald-Hartwig amination) .
- Advanced Analytics : Use NOESY NMR to confirm stereochemistry and intramolecular hydrogen bonding .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing to ensure regulatory alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
